6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
Description
Properties
IUPAC Name |
6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-2-13-11-18(20)21-17-12-16-14(10-15(13)17)6-9-19(22-16)7-4-3-5-8-19/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCGYZMQBOMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-ethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a chromene derivative with a cyclohexanone derivative in the presence of a strong acid catalyst can lead to the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6’-Ethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical versatility .
Scientific Research Applications
Medicinal Applications
Antiproliferative Activity
Recent studies have indicated that compounds related to 6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of chromene compounds have been shown to inhibit the growth of cancer cells by targeting topoisomerase enzymes, which are crucial for DNA replication and transcription processes .
Synthesis of Novel Heterocycles
This compound serves as a precursor in the synthesis of new heterocyclic compounds. The ability to modify its structure allows for the creation of derivatives that may enhance biological activity or provide different therapeutic effects. For example, reactions involving this compound can lead to the formation of various pyrazole and triazole derivatives that have been evaluated for their anticancer properties .
Case Studies
-
Synthesis and Biological Evaluation
A study highlighted the synthesis of several chromene derivatives from this compound. These derivatives were tested for their antiproliferative effects on human cancer cell lines. The results demonstrated that certain modifications significantly increased cytotoxicity compared to the parent compound . -
Antifungal Activity
Another research focused on the antifungal properties of chromene derivatives synthesized from similar spiro compounds. The study confirmed that these derivatives exhibited promising antifungal activity against various strains, suggesting a potential application in treating fungal infections .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 6’-ethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Alkyl Chain Length
6'-Butyl Analog
- Structure: 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one (CAS: 898920-55-3) replaces the ethyl group with a longer butyl chain [21].
- Properties: Increased molecular weight (326.4 g/mol vs. ~314 g/mol for ethyl variant) and lipophilicity (higher LogP). Potential for enhanced membrane permeability but reduced aqueous solubility. No direct biological activity data reported, but similar spiro compounds show AChE inhibition [7].
6'-Methyl and 10'-Hydroxy Derivatives
- Structure: 10'-Hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one introduces a hydroxyl group [16].
- Properties: Hydroxyl group enables hydrogen bonding, improving solubility (e.g., in polar solvents).
Aromatic and Bulky Substituents
4-tert-Butyl-6'-phenyl Derivative
- Structure : Incorporates a tert-butyl group on the cyclohexane ring and a phenyl group at the 6' position (CAS: STK717594) [14].
- tert-Butyl group increases steric hindrance, possibly reducing metabolic degradation. Molecular weight (402.53 g/mol) is significantly higher than the ethyl variant.
Functional Group Modifications
Oxime Derivatives
- Structure: Compounds like 6'-butyl-3',4'-dihydro-8'H-spiro[...]-8'-one oxime (CAS: 1014409-66-5) introduce an oxime group (-NOH) [21].
- Properties :
- Oxime adds nucleophilic reactivity, enabling further chemical derivatization.
- May alter electronic properties (e.g., NMR shifts at C=O groups) and bioavailability.
Acetic Acid Side Chain
- Structure: 3-(6'-Methyl-8'-oxo-spiro[...]-7'-yl)propanoic acid (CAS: 859673-74-8) includes a carboxylic acid group [17].
- Could facilitate interactions with charged residues in enzymatic active sites.
Physicochemical and Spectroscopic Data Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Spectral Data (NMR, IR) | References |
|---|---|---|---|---|
| 6'-Ethyl variant | ~314 | C2H5 at 6' | Expected δH: 1.2–1.5 ppm (ethyl CH3), δC: 14–22 ppm (ethyl carbons) | [8, 16] |
| 6'-Butyl analog | 326.4 | C4H9 at 6' | δH: 0.9 ppm (terminal CH3), δC: 22–34 ppm (alkyl chain) | [1, 18] |
| 10'-Hydroxy-6'-methyl derivative | ~330 | -OH at 10', -CH3 at 6' | IR: ~3400 cm⁻¹ (O-H stretch), δC: 55–60 ppm (C-O) | [6, 16] |
| 4-tert-Butyl-6'-phenyl derivative | 402.53 | -C(CH3)3, -C6H5 | Aromatic δH: 7.2–7.8 ppm (phenyl protons) | [12, 14] |
Biological Activity
6'-Ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one, also known by its CAS number 919744-57-3, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.4 g/mol. The structure features a spirocyclic arrangement that is characteristic of many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H22O4 |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 919744-57-3 |
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, the related Centrapalus coumarins were tested against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A2780 (ovarian) cells. These studies reported moderate antiproliferative activity with IC50 values greater than 10 µM, indicating selective cytotoxicity towards specific cancer types .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activities that can protect cells from oxidative stress.
Case Studies and Research Findings
- Study on Centrapalus Coumarins : In a study published in PMC, centrapalus coumarins were evaluated for their antiproliferative effects on multiple cancer cell lines. The findings suggested a promising avenue for further research into the therapeutic applications of related compounds .
- Meroterpenoids from Vernonia brachycalyx : Research indicated that certain meroterpenoids exhibited cytotoxic effects on tumor cell lines A549 and HCT116, suggesting that compounds with similar structures could also possess significant antitumor properties .
- Cytotoxicity Testing : Additional studies have documented the cytotoxic effects of various chromene derivatives against tumor cell lines such as SK-HEP-1 and HL-60, highlighting the potential for spirocyclic compounds in cancer therapy .
Q & A
Q. Advanced
- Catalyst optimization : Tri(n-butyl)phosphine enhances nucleophilicity in domino reactions, achieving ~70% yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps .
- Chromatographic purification : Gradient elution (e.g., ethyl acetate/hexane) separates diastereomers, improving purity .
What are the typical purity assessment methods for this compound post-synthesis?
Q. Basic
- Melting point analysis : Sharp ranges (e.g., 175–177°C) indicate purity .
- Elemental analysis (C, H, N) : Matches theoretical vs. experimental percentages (e.g., C: 61.23% vs. 61.20%) .
- HPLC-PDA : Detects impurities at λ = 254 nm with <95% purity thresholds .
How does the spiro architecture influence the compound's physicochemical properties?
Advanced
The spiro junction reduces molecular symmetry, increasing crystallinity and melting points (e.g., 260–263°C in spiro-thienopyrimidines) . It also enhances metabolic stability compared to planar analogs, as seen in pharmacokinetic studies of spiro-pyrano[3,2-g]chromenes .
What computational tools validate the stereochemical configuration of such complex spiro systems?
Q. Advanced
- Molecular docking (MOE software) : Predicts binding modes with biological targets (e.g., HEPG2-1 cancer cells) .
- SHELXL : Refines X-ray data to assign absolute configuration, particularly for chiral spiro centers .
- Molecular dynamics simulations : Assess conformational stability of the cyclohexane and pyrano-chromen moieties .
What are the common substituents on related spiro frameworks that affect bioactivity?
Basic
Electron-withdrawing groups (e.g., 4-nitrophenyl, 3-chlorophenyl) enhance anticancer activity by modulating electron density, while methoxy groups (e.g., 4-methoxyphenyl) improve solubility . Ethyl or methyl substituents at the spiro junction increase steric hindrance, affecting receptor binding .
How to design experiments to study the bioactivity (e.g., anticancer) of this compound?
Q. Advanced
- In vitro assays : Evaluate IC₅₀ values against cancer cell lines (e.g., HEPG2-1) using MTT assays .
- SAR studies : Synthesize analogs with varying substituents (e.g., halogen, alkyl) to correlate structure with cytotoxicity .
- Apoptosis assays : Flow cytometry quantifies caspase-3 activation in treated cells .
What are the challenges in X-ray crystallographic analysis of such spiro compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
